molecular formula C19H21N3O4S B2764890 ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate CAS No. 1008941-84-1

ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2764890
CAS No.: 1008941-84-1
M. Wt: 387.45
InChI Key: FJUICELQKQIYIR-UHFFFAOYSA-N
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Description

ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a quinoxaline derivative, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, phosphorus oxychloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could serve as a lead compound in drug discovery efforts, particularly for diseases where quinoxaline derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ester group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate is unique due to its combination of a thiophene ring, a quinoxaline derivative, and an ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

ethyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-11-9-12(19(25)26-4-2)18(27-11)22-16(23)10-15-17(24)21-14-8-6-5-7-13(14)20-15/h5-9,15,20H,3-4,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUICELQKQIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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